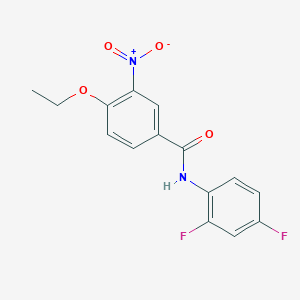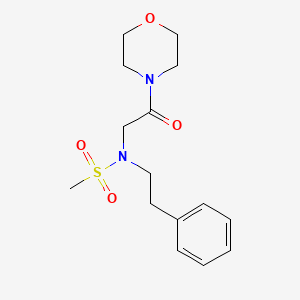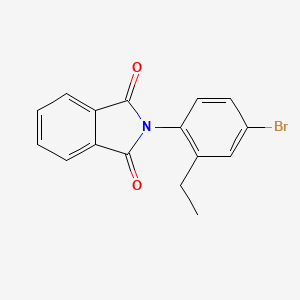
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide, commonly known as DFN-15, is a novel small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the class of benzamide derivatives and has been found to exhibit anti-cancer properties.
科学的研究の応用
DFN-15 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DFN-15 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DFN-15 has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
作用機序
DFN-15 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, DFN-15 destabilizes its client proteins, leading to their degradation and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
DFN-15 has been found to have minimal toxicity towards normal cells, suggesting its potential as a selective anti-cancer agent. In addition, DFN-15 has been shown to decrease the expression of various proteins involved in cancer cell growth and survival, including AKT, ERK, and STAT3. DFN-15 has also been found to increase the expression of proteins involved in apoptosis, such as Bax and caspase-3.
実験室実験の利点と制限
One of the major advantages of DFN-15 is its high selectivity towards cancer cells, which reduces the risk of toxicity towards normal cells. In addition, DFN-15 has been found to exhibit synergistic effects when used in combination with other anti-cancer agents, suggesting its potential as a combination therapy. However, one of the limitations of DFN-15 is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
For research on DFN-15 include the development of more efficient synthesis methods, the evaluation of its pharmacokinetics and pharmacodynamics, and the identification of biomarkers that can predict its efficacy in cancer patients. In addition, the potential of DFN-15 as a combination therapy with other anti-cancer agents should be explored further.
Conclusion:
DFN-15 is a novel small-molecule inhibitor that has shown promising results in preclinical studies for its anti-cancer properties. Its high selectivity towards cancer cells and potential as a combination therapy make it a promising candidate for further research and development.
合成法
DFN-15 can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with ethyl 4-chloro-3-nitrobenzoate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, DFN-15, is obtained after purification by column chromatography.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-2-23-14-6-3-9(7-13(14)19(21)22)15(20)18-12-5-4-10(16)8-11(12)17/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGAZUJOYLGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5738461.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)

![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5738484.png)




![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)


